

# An In-depth Technical Guide to 3-Aminoisoquinoline (CAS 25475-67-6)

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## Compound of Interest

Compound Name: *1-Methoxyisoquinolin-3-amine*

Cat. No.: B1611324

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This guide provides a comprehensive technical overview of 3-Aminoisoquinoline (CAS No. 25475-67-6), a pivotal heterocyclic amine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, chemical reactivity, and burgeoning therapeutic applications of this versatile molecular scaffold. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding for laboratory and clinical research applications.

## Core Molecular Profile and Physicochemical Properties

3-Aminoisoquinoline is a heterocyclic aromatic amine built upon the isoquinoline framework. This bicyclic structure, a fusion of a benzene and a pyridine ring, is a well-established pharmacophore found in numerous biologically active compounds<sup>[1]</sup>. The presence of an amino group at the C3 position significantly influences the molecule's electronic properties, reactivity, and potential for biological interactions.

## Chemical Identity

Identifier	Value
CAS Number	25475-67-6[2][3]
IUPAC Name	isoquinolin-3-amine[4]
Synonyms	3-Isoquinolinamine, Isoquinolin-3-ylamine[3][4]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> [5][6]
Molecular Weight	144.17 g/mol [5][6]
InChI Key	VYCKDIRCVDCQAE-UHFFFAOYSA-N[2][3]
SMILES	Nc1cc2ccccc2cn1[2][3]

## Physicochemical Data

The physical and chemical properties of 3-Aminoisoquinoline are critical for its handling, formulation, and application in synthetic and biological systems.

Property	Value	Source(s)
Appearance	Yellow to green solid/powder	[1]
Melting Point	174-178 °C	[2][3]
Boiling Point	331.2 ± 15.0 °C (Predicted)	[7]
pKa	5.05 (at 20 °C)	[7]
Form	Solid	[2][3]

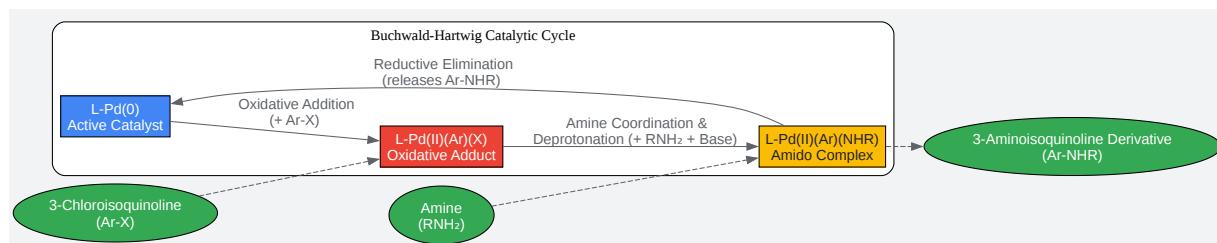
## Synthesis and Purification Strategies

The synthesis of 3-Aminoisoquinoline and its derivatives is a key area of research, enabling access to novel chemical entities for drug discovery. Modern palladium-catalyzed cross-coupling reactions have become a method of choice, offering significant advantages over harsher, classical methods.

# Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly for the synthesis of arylamines from aryl halides[1][8]. This reaction is highly relevant for producing 3-aminoisoquinoline derivatives from a 3-haloisoquinoline precursor, such as 3-chloroisoquinoline. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates[9].

The success of the Buchwald-Hartwig reaction hinges on a finely tuned catalytic cycle. The phosphine ligand (e.g., XPhos, BINAP) is not merely a spectator; its steric bulk and electronic properties are critical for stabilizing the palladium center, facilitating the key steps of oxidative addition and reductive elimination, and preventing the formation of inactive palladium dimers[1][10]. The base (e.g., NaOtBu, K<sub>2</sub>CO<sub>3</sub>) is essential for deprotonating the amine, forming the palladium-amido complex that precedes the final bond-forming step[10]. Toluene is often a favored solvent as it can precipitate iodide salts, which can otherwise inhibit the catalyst[10].



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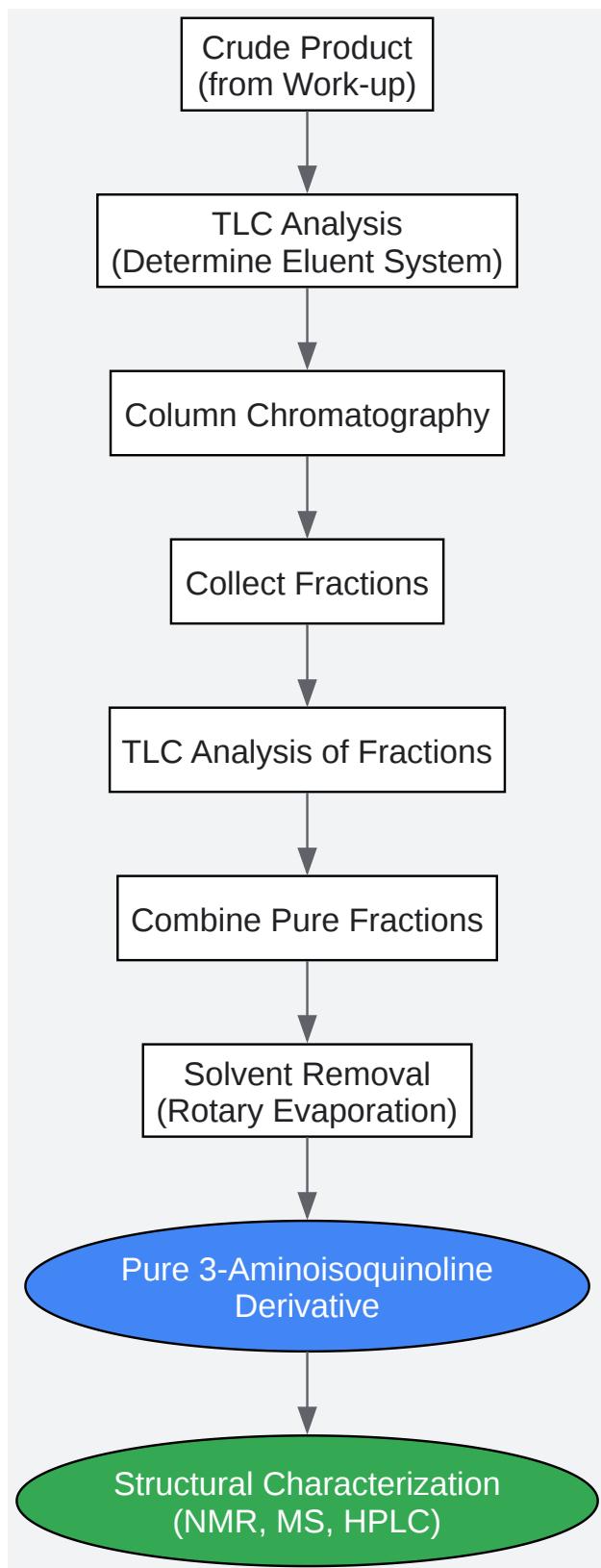
Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides[9][11].

- **Inert Atmosphere Preparation:** To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.5 equivalents).
- **Reagent Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. To this mixture, add 3-chloroisoquinoline (1.0 equivalent) and the desired aryl amine (1.2 equivalents).
- **Solvent Addition:** Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the 3-chloroisoquinoline.
- **Reaction:** Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product.

## Purification and Characterization Workflow

Purification of the synthesized 3-aminoisoquinoline derivative is critical to ensure its suitability for further biological testing or synthetic elaboration. Due to the basic nature of the amino group, specialized chromatographic techniques may be required.



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Caption: Standard workflow for purification and characterization.

Basic amines like 3-aminoisoquinoline can interact strongly with standard acidic silica gel, leading to poor separation and yield loss. To mitigate this, a competing amine is often added to the mobile phase, or an amine-functionalized silica is used[12].

- **Stationary Phase:** Pack a glass column with silica gel (60–120 mesh) as a slurry in the initial eluent[13]. For particularly problematic separations, consider using commercially available amine-functionalized silica gel[12].
- **Mobile Phase (Eluent):** Based on prior TLC analysis, select an appropriate solvent system. A common starting point is a gradient of ethyl acetate in hexanes. To improve peak shape and recovery, add a small amount of triethylamine (~0.5-1%) to the eluent system[12].
- **Loading:** Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
- **Elution:** Begin elution with the determined solvent system, collecting fractions sequentially.
- **Analysis:** Monitor the collected fractions by TLC to identify those containing the pure product.
- **Isolation:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-aminoisoquinoline derivative.

## Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for identity and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

- **$^1\text{H}$  NMR:** The proton spectrum will show characteristic signals for the aromatic protons on the isoquinoline core and the substituent. The  $\text{NH}_2$  protons typically appear as a broad singlet which may exchange upon addition of  $\text{D}_2\text{O}$ [1]. The proton at the C1 position is expected to be a singlet shifted downfield (~9.0-9.2 ppm)[1].

- $^{13}\text{C}$  NMR: The carbon spectrum will confirm the number of unique carbon atoms. The carbon atom attached to the amino group (C3) is expected to be significantly shielded (shifted upfield) compared to the same carbon in unsubstituted isoquinoline[1].

Protocol Snippet: NMR Sample Preparation Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube[1]. Reference the spectra to the residual solvent peak.

## Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

- Electron Ionization (EI-MS): As an aromatic amine, 3-aminoisoquinoline is expected to show a prominent molecular ion peak ( $[\text{M}]^+$ ) at  $\text{m/z}$  144. Characteristic fragmentation may involve the loss of HCN ( $\text{m/z}$  117) or  $\text{H}_2\text{CN}$  ( $\text{m/z}$  116) from the heterocyclic ring[1].
- High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

- Methodology: A reversed-phase HPLC method is typically suitable. A C18 column with a mobile phase consisting of a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

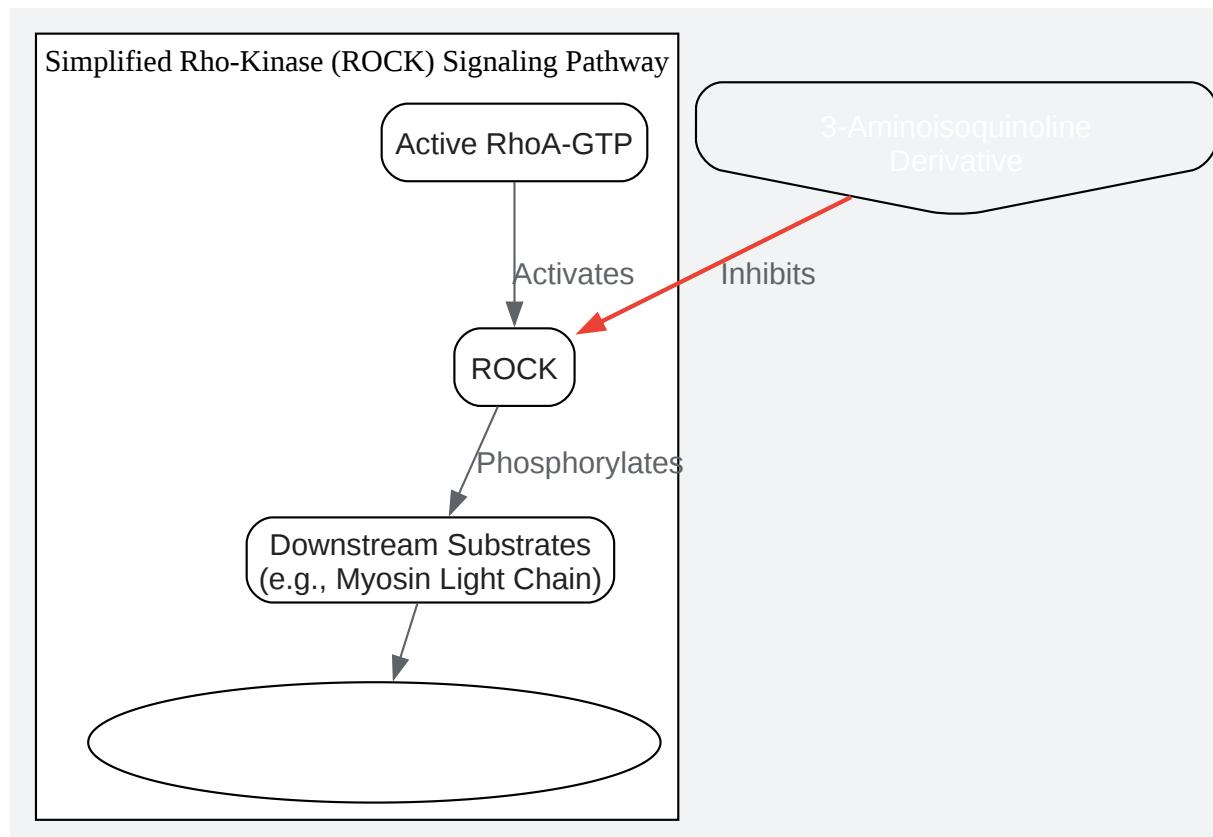
## Applications in Drug Discovery and Development

The 3-aminoisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules targeting a range of diseases. Its rigid framework provides a solid anchor for orienting functional groups toward biological targets.

## Kinase Inhibition

A significant application of 3-aminoisoquinoline derivatives is in the development of kinase inhibitors[14]. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

- Target Example: Rho-kinase (ROCK): Isoquinoline-based compounds are well-known inhibitors of ROCK, a key regulator of the actin cytoskeleton involved in cell migration and muscle contraction[15][16]. Fasudil, an isoquinoline-5-sulfonamide, is a clinical ROCK inhibitor[15]. Research has shown that N-(5-isoquinolyl)amine derivatives are potent ROCK inhibitors, with some compounds exhibiting  $IC_{50}$  values in the nanomolar range[17]. The 3-aminoisoquinoline core can serve as a bioisostere or alternative scaffold in the design of novel ROCK inhibitors.



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Caption: Inhibition of the ROCK signaling pathway by a 3-aminoisoquinoline derivative.

## Central Nervous System (CNS) Activity

Early research identified 3-aminoisoquinoline derivatives as possessing CNS depressant activity[18]. CNS depressants are a broad class of drugs that reduce neuronal activity, often by enhancing the effects of the inhibitory neurotransmitter GABA[19][20]. While the specific molecular targets for 3-aminoisoquinoline-based CNS depressants are not fully elucidated, this historical finding suggests potential for developing novel anxiolytics, sedatives, or anticonvulsants from this scaffold. Further investigation into their mechanism of action, potentially involving GABA-A receptor modulation, could unveil new therapeutic avenues[19][21].

## Safety and Handling

3-Aminoisoquinoline requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[2][3].

- GHS Hazard Codes: H302, H315, H319, H335[2][3]
- Signal Word: Warning[2][3]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

3-Aminoisoquinoline (CAS 25475-67-6) is more than a simple chemical reagent; it is a versatile and valuable scaffold with demonstrated utility in modern synthetic chemistry and significant potential in drug development. Its amenability to functionalization via robust methods like the Buchwald-Hartwig amination allows for the creation of diverse chemical libraries. The established biological activities of its derivatives, particularly as kinase inhibitors and CNS modulators, underscore its importance as a privileged structure. This guide provides the

foundational knowledge and practical protocols necessary for researchers to confidently synthesize, purify, characterize, and strategically deploy 3-aminoisoquinoline in their scientific endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Aminoisoquinoline (CAS 25475-67-6)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611324#cas-number-25475-67-6-properties>]

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